

Propionohydrazide: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Propionohydrazide**

Cat. No.: **B1585097**

[Get Quote](#)

This guide provides an in-depth overview of the essential safety protocols for the handling, storage, and disposal of **propionohydrazide** (CAS No. 5818-15-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding Propionohydrazide: Chemical Identity and Applications

Propionohydrazide, also known as propanoic acid hydrazide, is a chemical compound with the molecular formula $C_3H_8N_2O$ ^{[1][2][3][4]}. It is a colorless to pale yellow solid that serves as a versatile reagent in organic synthesis^[1]. Its utility extends to various research and development applications, including its investigation for potential antimicrobial and antifungal properties, its use as a corrosion inhibitor, and as a plant growth regulator^{[1][4]}. Given its applications and inherent chemical properties, a thorough understanding of its hazard profile is paramount for safe laboratory use.

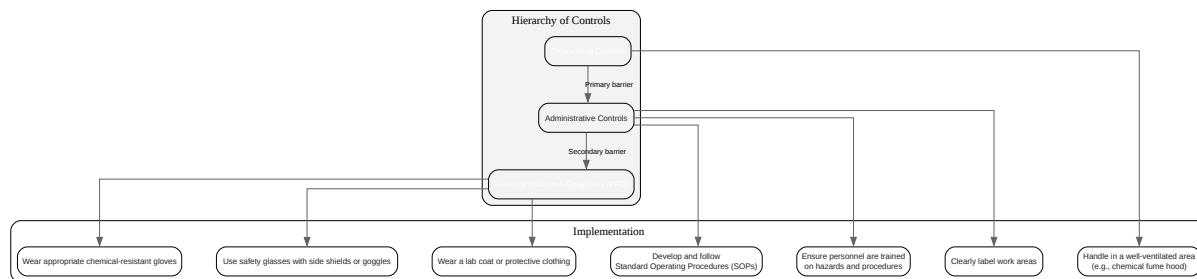
Table 1: Chemical and Physical Properties of Propionohydrazide

Property	Value	Source(s)
CAS Number	5818-15-5	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₈ N ₂ O	[1] [2] [3] [4]
Molecular Weight	88.11 g/mol	[2] [3] [4]
Appearance	Colorless to light yellow solid	[1] [4]
Melting Point	179-180 °C	[2] [4]
Boiling Point (Predicted)	243.3 ± 9.0 °C	[4]
Density (Predicted)	1.005 ± 0.06 g/cm ³	[4]
pKa (Predicted)	13.46 ± 0.18	[1] [4]

Hazard Identification and Risk Assessment

Propionohydrazide is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[[5](#)]. A comprehensive risk assessment is the foundation of a self-validating safety protocol. The primary hazards associated with **propionohydrazide** are summarized by the Globally Harmonized System (GHS) classifications.

Table 2: GHS Hazard Classifications for Propionohydrazide


Hazard Class	Hazard Statement	GHS Code	Source(s)
Acute Toxicity, Oral (Category 3)	Toxic if swallowed	H301	[3] [4]
Skin			
Corrosion/Irritation (Category 2)	Causes skin irritation	H315	[3] [4]
Serious Eye Damage/Eye Irritation (Category 2A)	Causes serious eye irritation	H319	[3] [4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	May cause respiratory irritation	H335	[3] [4]

The causality behind these classifications lies in the chemical reactivity of the hydrazide functional group. It is crucial to note that while this compound is classified for acute oral toxicity, specific LD50 data is not readily available in the reviewed literature^[5]. This absence of data necessitates a conservative approach, treating the substance with a high degree of caution.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal protective equipment (PPE) should be considered the final line of defense.

Workflow for Establishing a Safe Handling Environment

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for handling **propionohydrazide**.

- Engineering Controls:
 - Ventilation: Always handle **propionohydrazide** in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of dust or vapors[5] [6].
 - Isolation: For larger quantities or high-frequency use, consider isolating the process in a designated area.
- Administrative Controls:

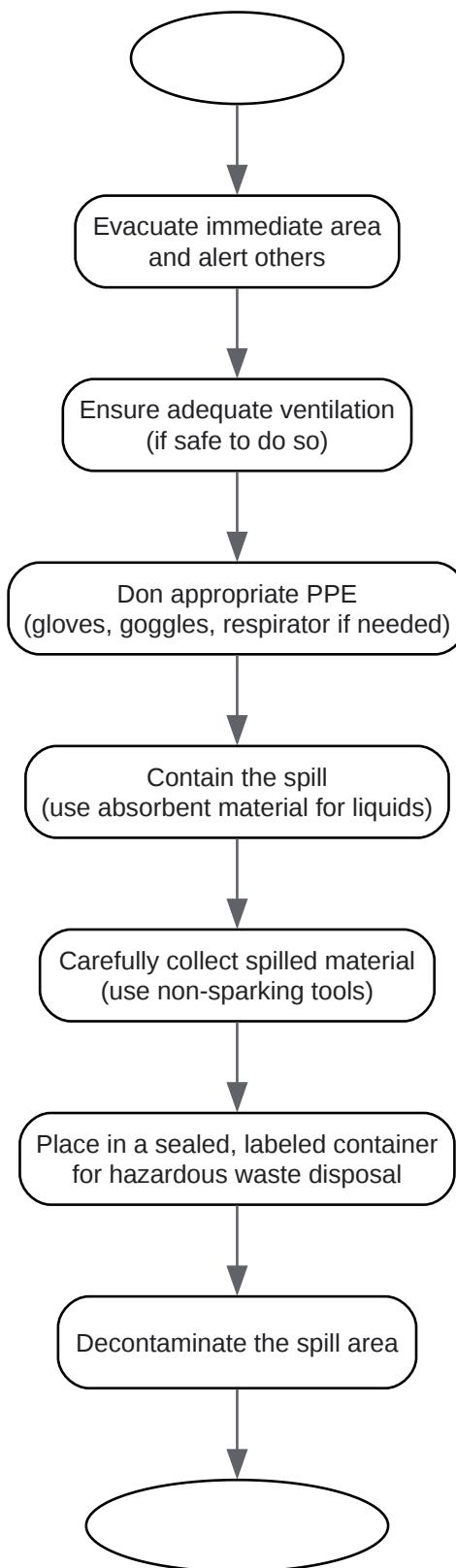
- Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving **propionohydrazide**. These should cover weighing, transferring, reaction setup, and waste disposal.
- Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for **propionohydrazide** before they are permitted to work with it.
- Hygiene Practices: Prohibit eating, drinking, and smoking in areas where **propionohydrazide** is handled^[5]. Wash hands thoroughly after handling the chemical, even if gloves were worn^{[5][6]}.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.

- Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards^{[5][6]}. A face shield may be necessary for operations with a high risk of splashing.
- Skin Protection:
 - Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity prior to use^[6]. The choice of glove material should be based on the solvent used and the duration of contact.
 - Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact^{[5][6]}. For significant exposure risks, fire/flame resistant and impervious clothing may be required^[6].
- Respiratory Protection: If ventilation is inadequate or if dust formation is likely, a NIOSH/MSHA-approved respirator should be worn^[5]. The type of respirator will depend on the airborne concentration and should be selected as part of a comprehensive respiratory protection program.

Emergency Procedures: A Self-Validating Response System


Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

- Inhalation: If inhaled, immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[5][6].
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water[5][6]. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush the eyes with plenty of pure water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.
- Ingestion: Rinse the mouth with water. Do NOT induce vomiting[6]. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately[6].

Spill Response Protocol

The response to a spill should be methodical to prevent further contamination and exposure.

[Click to download full resolution via product page](#)

Caption: Step-by-step spill response workflow for **propionohydrazide**.

- **Evacuate and Alert:** Evacuate non-essential personnel from the immediate area.
- **Ventilate:** Ensure the area is well-ventilated, if this can be done safely.
- **Control Ignition Sources:** Remove all sources of ignition as a precaution^[6].
- **Containment:** Prevent further leakage or spillage if it is safe to do so^[6]. For solid spills, avoid generating dust.
- **Cleanup:** Carefully pick up and transfer the material into a suitable, closed, and properly labeled container for disposal^{[5][6]}. Use non-sparking tools if there is any fire risk^[6].
- **Decontamination:** Clean the spill area thoroughly.
- **Environmental Precautions:** Do not let the chemical enter drains or waterways^[6].

Storage and Disposal Guidelines

Proper storage is essential for maintaining the chemical's stability and preventing accidental release. Disposal must be conducted in compliance with all applicable regulations.

Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place^{[5][6]}. Some sources recommend storage at room temperature^[5], while others suggest -20°C for long-term stability^[4]. The specific storage temperature should be determined based on the manufacturer's recommendations and the intended duration of storage.
- Store locked up and away from incompatible materials such as strong oxidizing agents^[5].
- Keep separate from foodstuffs and other consumable materials^[6].

Disposal Protocol

- Disposal of **propionohydrazide** and its containers must be done in accordance with all applicable federal, state, and local environmental regulations^[5].
- The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing^[6].

- Do not discharge into sewer systems or contaminate water sources[6].
- Contaminated packaging should be treated as hazardous waste and disposed of accordingly[5].

Conclusion

Propionohydrazide is a valuable chemical reagent with a clear hazard profile that demands respect and careful handling. By implementing a multi-layered safety approach that prioritizes engineering controls, enforces strict administrative protocols, and mandates the correct use of personal protective equipment, researchers can mitigate the risks associated with its use. The self-validating nature of these protocols—rooted in a deep understanding of the chemical's properties and a prepared response to emergencies—ensures a safer laboratory environment for all.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Propionic acid hydrazide CAS#: 5818-15-5 [amp.chemicalbook.com]
- 3. Propionylhydrazine | C3H8N2O | CID 79890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propionic acid hydrazide | 5818-15-5 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Propionohydrazide: A Technical Guide to Safe Handling, Storage, and Disposal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585097#propionohydrazide-safety-handling-and-storage-guidelines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com